Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Descripción general

Descripción

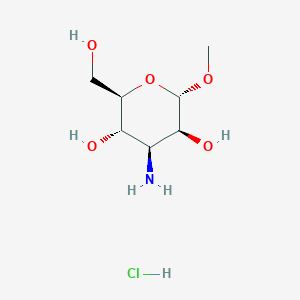

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a chemical compound with the empirical formula C7H15NO5·HCl and a molecular weight of 229.66 g/mol . This compound is a derivative of mannose, a type of sugar, and is characterized by the presence of an amino group at the third carbon position, replacing a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the use of thioglycoside donors protected with a 4,6-O-benzylidene or alkylidene acetal and a benzylidene imine group . The reaction conditions often involve the use of specific catalysts and solvents to achieve high stereoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

MADM-HCl has diverse applications across various scientific fields:

Chemistry

- Building Block in Synthesis : MADM-HCl is utilized as a key building block in the synthesis of complex carbohydrates and glycosides. Its amino group allows for various chemical modifications, facilitating the creation of more complex structures necessary for research and industrial applications .

Biology

- Carbohydrate Metabolism Studies : The compound plays a crucial role in studies related to carbohydrate metabolism and enzyme interactions. It can interact with enzymes involved in these metabolic pathways, serving as a substrate or inhibitor, which aids in understanding enzyme mechanisms .

- Antioxidant Properties : Research indicates that MADM-HCl exhibits antioxidant properties, protecting cells from oxidative damage by inhibiting reactive oxygen species (ROS) formation. This activity may be linked to its inhibition of catalase, an enzyme critical for hydrogen peroxide breakdown .

Pharmaceutical Industry

- Potential Therapeutic Applications : There is growing interest in MADM-HCl for its potential uses in pharmaceuticals aimed at combating bacterial and viral infections. Its structural characteristics may enhance the efficacy of drugs targeting specific biological pathways .

Industrial Applications

- Specialty Chemicals Production : In industry, MADM-HCl is employed as an intermediate in various chemical processes, contributing to the production of specialty chemicals that require complex carbohydrate structures .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of MADM-HCl, researchers found that it effectively reduced oxidative stress markers in cell cultures exposed to lipid peroxidation. The compound demonstrated significant protective effects against cellular damage caused by ROS, suggesting its potential application in therapeutic contexts where oxidative stress is a concern.

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction between MADM-HCl and specific glycosyltransferases involved in carbohydrate biosynthesis. The study revealed that MADM-HCl could act as a competitive inhibitor for certain enzymes, providing insights into its role as a tool for probing enzyme mechanisms and potentially leading to the development of new inhibitors for therapeutic use .

Mecanismo De Acción

The mechanism of action of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The amino group at the third carbon position can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby inhibiting or modifying their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparación Con Compuestos Similares

- Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside

- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

- Allyl α-D-mannopyranoside

- Phenyl α-D-thiomannopyranoside

- Methyl-α-D-mannopyranoside

Comparison: Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is unique due to the presence of an amino group at the third carbon position, which imparts distinct chemical properties and reactivity. This differentiates it from other mannopyranosides that may have different functional groups or protective groups .

Actividad Biológica

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (MADM-HCl) is a derivative of mannose that has garnered interest due to its biological activity, particularly in the fields of microbiology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

MADM-HCl is characterized by the presence of an amino group at the 3-position and a methyl ether at the anomeric position. Its chemical formula is . The compound plays a significant role in glycosylation reactions and carbohydrate chemistry, making it valuable for various applications in proteomics and glycobiology.

Antioxidant Properties

Research indicates that MADM-HCl exhibits antioxidant properties. In cell culture studies, it has been shown to protect cells from damage caused by lipid peroxidation and protein oxidation. It also inhibits the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which are detrimental to cellular integrity.

- Inhibition of Catalase : MADM-HCl has been identified as an inhibitor of catalase, an important enzyme that breaks down hydrogen peroxide. This inhibition may contribute to its observed antioxidant activity, enhancing the oxidative stress response in various biological systems.

Antimicrobial Activity

MADM-HCl has demonstrated the ability to inhibit the growth of bacteria in aerobic environments. It affects bacterial defense mechanisms by inhibiting superoxide dismutase and catalase activities, which are vital for combating oxidative stress in bacterial cells.

The specific mechanism by which MADM-HCl exerts its biological effects is multifaceted:

- Enzyme Interaction : As a substrate for various enzymes involved in glycosylation processes, MADM-HCl influences cell signaling pathways and may modulate immune responses. Its structural similarity to natural sugars allows it to interact with lectins and other carbohydrate-binding proteins, potentially affecting cellular interactions and functions .

Study on Antioxidant Activity

A study conducted on cell cultures demonstrated that MADM-HCl significantly reduced lipid peroxidation levels compared to control groups. The results indicated a protective effect against oxidative damage, suggesting potential therapeutic applications in conditions associated with oxidative stress.

Research on Antimicrobial Efficacy

In another study focusing on bacterial infections, MADM-HCl was tested against various strains of bacteria. The compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of MADM-HCl compared to related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride | Amino group at position 3 | Inhibits catalase; antioxidant properties |

| Methyl 3-amino-3-deoxy-β-D-galactopyranoside | β-anomeric configuration | Different stereochemistry affects biological activity |

| Methyl α-D-glucopyranoside | No amino group; only hydroxyls | Commonly used as a standard sugar |

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFRURBOSLCTIW-FEFNGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.